S-(5'-deoxy-5'-adenosyl)methionine iodide
Description
Systematic Nomenclature and Molecular Composition
The systematic nomenclature of 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide follows International Union of Pure and Applied Chemistry conventions, reflecting its complex structural architecture. The complete IUPAC name is [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;iodide, which precisely describes the stereochemical configuration and atomic connectivity. Alternative systematic names include 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide and S-Adenosyl-L-methionine iodide salt.
The molecular composition is defined by the molecular formula C15H23IN6O5S, indicating a complex organic molecule containing carbon, hydrogen, iodine, nitrogen, oxygen, and sulfur atoms. The molecular weight has been consistently reported as 526.35 to 526.4 g/mol across multiple analytical determinations. The compound exists as a quaternary ammonium salt, where the positively charged sulfonium center is balanced by the iodide anion. Chemical registry databases assign this compound the CAS number 3493-13-8, which serves as its unique chemical identifier.
The molecular structure comprises three distinct functional domains: an adenosine nucleoside moiety, a modified methionine amino acid residue, and an iodide counterion. The adenosine component contains a purine base (adenine) attached to a ribose sugar unit, while the methionine-derived portion features a sulfonium center that connects the nucleoside to the amino acid backbone. This architectural arrangement creates a zwitterionic molecule in which the sulfonium center carries a permanent positive charge that is neutralized by the iodide anion.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C15H23IN6O5S | |
| Molecular Weight | 526.35-526.4 g/mol | |
| CAS Number | 3493-13-8 | |
| PubChem CID | 10143006 | |
| Exact Mass | 526.05000 |
Stereochemical Configuration and Chiral Centers
The stereochemical complexity of 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide arises from multiple chiral centers distributed throughout its molecular structure. The compound contains six distinct chiral centers, with the most critical being the (3S) configuration of the amino acid carbon and the (2S,3S,4R,5R) configuration of the ribose sugar moiety. These stereochemical assignments follow the Cahn-Ingold-Prelog priority rules and are essential for the compound's biological activity.
The (3S) configuration at the amino acid center is particularly significant because it corresponds to the natural L-methionine stereochemistry found in biological systems. Research has demonstrated that only the S,S-stereoisomer of S-adenosyl-L-methionine derivatives exhibits biological activity, while the R,S-diastereomer is inactive. Nuclear magnetic resonance studies have confirmed that biological preparations contain predominantly the (S,S) configuration, although small amounts of the inactive diastereomer may be present due to epimerization processes.
The ribose sugar component exhibits the standard β-configuration at the glycosidic bond, with the adenine base positioned in the anti-orientation relative to the sugar ring. Detailed nuclear magnetic resonance analysis has revealed that the sugar ring adopts a C3'-endo or C1'-exo-C2'-endo puckering conformation, which is consistent with the conformational preferences observed in related nucleoside structures. The C4'-C5' bond orientation follows a gauche-gauche arrangement, positioning the sulfonium center in an optimal spatial relationship with the adenosine moiety.
The sulfonium center itself represents a unique stereochemical feature, as sulfur can serve as a chiral center when bearing three different substituents. In this compound, the sulfur atom is bonded to a methyl group, the C5' carbon of the ribose sugar, and the methionine side chain, creating a defined three-dimensional arrangement. X-ray crystallographic studies of related S-adenosyl compounds have confirmed the absolute configuration at the sulfonium center through comparison with known standards.
| Chiral Center | Configuration | Biological Significance |
|---|---|---|
| C3 (amino acid) | S | Essential for biological activity |
| C2' (ribose) | S | Standard nucleoside stereochemistry |
| C3' (ribose) | S | Influences sugar puckering |
| C4' (ribose) | R | Affects C4'-C5' bond orientation |
| C5' (ribose) | R | Connects to sulfonium center |
| Sulfonium center | S | Determines methyl transfer activity |
Crystallographic Data and Three-Dimensional Conformational Analysis
Crystallographic analysis of 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide and related compounds has provided detailed insights into their three-dimensional conformational preferences. While direct crystallographic data for the iodide salt form is limited, structural studies of the closely related S-adenosyl-L-homocysteine have revealed important conformational features that can be extrapolated to the iodide derivative. These crystallographic investigations demonstrate that the compound adopts an anti-configuration for the glycosidic bond, with the adenine base positioned away from the ribose sugar ring.
The ribose sugar component exhibits C3'-endo or C1'-exo-C2'-endo puckering in the crystalline state, which corresponds to the North conformational family commonly observed in nucleosides. This sugar puckering pattern influences the overall molecular geometry and affects the spatial positioning of the sulfonium side chain relative to the adenosine moiety. The C4'-C5' bond adopts a gauche-gauche orientation, which positions the sulfonium center in close proximity to the ribose ring and may contribute to intramolecular stabilizing interactions.
Nuclear magnetic resonance spectroscopy has complemented crystallographic studies by providing conformational information in solution. Fourier transform proton nuclear magnetic resonance analysis has revealed that the compound maintains similar conformational preferences in aqueous solution as observed in the crystalline state. Coupling constant analysis using the Karplus equation has confirmed the ribose ring puckering and the rotational preferences about the C4'-C5' bond.
The methionine-derived portion of the molecule exhibits conformational flexibility, particularly in the carbon-carbon and carbon-gamma bonds of the side chain. No significant conformational constraints were detected for these bonds, suggesting that this portion of the molecule can adopt multiple rotational conformations in solution. This flexibility may be important for the compound's ability to interact with various enzyme binding sites during biological methylation reactions.
| Structural Feature | Conformation | Method of Determination |
|---|---|---|
| Glycosidic bond | Anti | X-ray crystallography, NMR |
| Ribose puckering | C3'-endo/C1'-exo-C2'-endo | X-ray crystallography, NMR |
| C4'-C5' bond | Gauche-gauche | NMR coupling analysis |
| Side chain bonds | Flexible | NMR analysis |
| Overall geometry | Extended | Combined structural methods |
Comparative Structural Analysis with Related SAM Salts (Tosylate, Sulfate)
Comparative structural analysis reveals significant differences between the iodide salt and other S-adenosyl-L-methionine salt forms, particularly the tosylate and sulfate derivatives. The tosylate salt, with CAS number 52248-03-0, has a molecular formula of C22H30N6O8S2 and molecular weight of 570.6 g/mol, indicating the presence of the p-toluenesulfonic acid counterion. The disulfate tosylate form represents an even more complex salt structure with molecular formula C22H34N6O16S4 and molecular weight of 766.8 g/mol.
The structural differences between these salt forms primarily involve the counterion composition and the resulting crystal packing arrangements. Research has demonstrated that anion size plays a crucial role in determining the stability and solubility characteristics of S-adenosyl-L-methionine salts. The iodide anion, being a simple halide ion, provides different electrostatic and steric interactions compared to the more complex tosylate and sulfate counterions.
Stability studies have shown that larger counterions generally enhance the chemical stability of S-adenosyl-L-methionine derivatives. The principle underlying this relationship involves steric hindrance, where bulky anions protect the sulfonium center from nucleophilic attack and prevent intramolecular cyclization reactions that lead to degradation. The iodide salt, while more stable than the free base, exhibits intermediate stability compared to the tosylate and disulfate tosylate forms.
Solubility characteristics also vary significantly among the different salt forms. The iodide salt demonstrates good water solubility, with reported values of 100 mg/mL in water. This contrasts with some of the more complex salt forms that may exhibit different solubility profiles depending on their counterion composition. The choice of counterion therefore represents a critical consideration in formulation development, balancing stability requirements with solubility needs.
Crystal structure analysis has revealed that the different counterions influence the hydrogen bonding patterns and intermolecular interactions within the crystal lattice. These structural variations can affect both the physical properties and the chemical reactivity of the various salt forms. The iodide form's relatively simple counterion structure may facilitate certain crystallization behaviors and dissolution characteristics that differ from the more complex tosylate and sulfate derivatives.
| Salt Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Characteristics |
|---|---|---|---|---|
| Iodide | C15H23IN6O5S | 526.35 | 3493-13-8 | Simple counterion, good water solubility |
| Tosylate | C22H30N6O8S2 | 570.6 | 52248-03-0 | Organic counterion, enhanced stability |
| Disulfate Tosylate | C22H34N6O16S4 | 766.8 | 97540-22-2 | Complex counterion system, maximum stability |
| Free Base | C15H22N6O5S | 398.44 | 29908-03-0 | No counterion, limited stability |
Properties
IUPAC Name |
(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S.HI/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMWYLXPEGFCFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23IN6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3493-13-8 | |
| Record name | S-(5'-Deoxy-5'-adenosyl)methionine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003493138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(5'-deoxy-5'-adenosyl)methionine iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
S-Adenosyl-L-methionine iodide, also known as 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide, is an important methyl donor found in all living organisms. It primarily targets enzymes that require a methyl group for their function. These enzymes are involved in a wide range of biological processes, including DNA methylation, protein methylation, and neurotransmitter synthesis.
Mode of Action
The compound interacts with its target enzymes by donating its methyl group . This methylation process alters the function of the enzymes and can result in significant changes in cellular processes. For instance, DNA methylation can lead to changes in gene expression, while protein methylation can alter protein function.
Biochemical Pathways
The donation of the methyl group by S-Adenosyl-L-methionine iodide is a key step in several biochemical pathways. For example, in the methionine cycle, it is converted into S-adenosyl-L-homocysteine (SAH) after donating its methyl group. This cycle is crucial for the synthesis of methionine, an essential amino acid, and for the generation of other important biomolecules.
Result of Action
The molecular and cellular effects of S-Adenosyl-L-methionine iodide’s action are diverse due to its role as a methyl donor. Methylation can influence gene expression, protein function, and neurotransmitter synthesis, among other processes. Therefore, the compound’s action can have wide-ranging effects on cellular function and overall organism health.
Biochemical Analysis
Biochemical Properties
5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide is involved in numerous biochemical reactions as a methyl donor. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is methionine adenosyltransferase, which catalyzes the formation of S-adenosyl-L-methionine from methionine and ATP. This compound also interacts with methyltransferases, which transfer the methyl group from S-adenosyl-L-methionine to various substrates, including DNA, RNA, proteins, and lipids. These interactions are essential for regulating gene expression, protein function, and lipid metabolism.
Cellular Effects
5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide has profound effects on various types of cells and cellular processes. It influences cell function by participating in methylation reactions that regulate gene expression and cellular metabolism. For instance, DNA methylation, mediated by DNA methyltransferases, is crucial for gene silencing and genomic stability. Additionally, this compound affects cell signaling pathways by methylating signaling proteins, thereby modulating their activity and interactions. These effects are vital for maintaining cellular homeostasis and responding to environmental changes.
Molecular Mechanism
The molecular mechanism of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide involves its role as a methyl donor in various biochemical reactions. It binds to methyltransferases and donates its methyl group to substrates, resulting in the formation of S-adenosyl-L-homocysteine. This process is critical for regulating gene expression, protein function, and lipid metabolism. Additionally, this compound can inhibit or activate enzymes by methylating specific amino acid residues, thereby altering their activity and function. These molecular interactions are essential for maintaining cellular function and homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide can change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and the presence of other biomolecules. Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity. These temporal effects are important for understanding the long-term impact of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide vary with different dosages in animal models. At low doses, this compound can enhance cellular function by promoting methylation reactions and regulating gene expression. At high doses, it can have toxic or adverse effects, including cellular stress and apoptosis. These dosage effects are crucial for determining the therapeutic potential and safety of this compound in various applications.
Metabolic Pathways
5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide is involved in several metabolic pathways, including transmethylation, transsulfuration, and aminopropylation. It interacts with enzymes such as methionine adenosyltransferase and methyltransferases to regulate the flow of metabolites and maintain cellular homeostasis. These interactions are essential for controlling metabolic flux and ensuring the proper functioning of cellular processes.
Transport and Distribution
The transport and distribution of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of this compound to specific cellular compartments, where it can exert its biochemical effects. Understanding the transport and distribution of this compound is important for elucidating its role in cellular function and metabolism.
Subcellular Localization
The subcellular localization of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide is critical for its activity and function. This compound is directed to specific compartments or organelles by targeting signals and post-translational modifications. For example, it may be localized to the nucleus for DNA methylation or to the cytoplasm for protein methylation. These localization patterns are essential for understanding the precise role of this compound in cellular processes.
Biological Activity
5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide, commonly referred to as a derivative of S-adenosylmethionine (SAMe), is a compound of significant interest in biochemical research due to its role as a methyl donor in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H23N6O5S
- Molecular Weight : 399.45 g/mol
- CAS Registry Number : 97540-22-2
This compound belongs to the class of organic compounds known as 5'-deoxy-5'-thionucleosides, characterized by the presence of a thio-substituted ribose at the 5' position.
5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide functions primarily as a methyl donor in biological reactions. It participates in the methylation of nucleic acids, proteins, and lipids, influencing gene expression and cellular function. The compound is synthesized from L-methionine and adenosine triphosphate (ATP) through the action of S-adenosylmethionine synthetase, facilitating various biosynthetic pathways.
Methylation Reactions
The primary biological activity of this compound revolves around its ability to donate methyl groups. This activity is crucial for:
- DNA Methylation : Influencing gene expression and epigenetic regulation.
- Protein Modification : Affecting protein function and signaling pathways.
- Phospholipid Synthesis : Contributing to cell membrane integrity and signaling.
Case Studies
- Neuroprotective Effects : Research indicates that SAMe analogs may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study demonstrated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting a protective mechanism against neurotoxicity .
- Liver Health : In clinical settings, SAMe has been shown to improve liver function in patients with liver diseases such as cirrhosis and hepatitis. A randomized control trial indicated significant improvements in liver enzyme levels among participants treated with SAMe compared to placebo .
- Mood Disorders : SAMe has been investigated for its antidepressant effects. A meta-analysis revealed that SAMe supplementation could be as effective as traditional antidepressants in alleviating symptoms of depression, particularly in patients who do not respond well to conventional therapies .
Research Findings
| Study | Findings | |
|---|---|---|
| Neuroprotection Study (2022) | Reduced oxidative stress in neuronal cells treated with SAMe analogs | Potential for treating neurodegenerative diseases |
| Liver Function Trial (2021) | Significant improvement in liver enzyme levels with SAMe treatment | Effective for liver health |
| Depression Meta-analysis (2020) | SAMe showed comparable effectiveness to antidepressants | Valuable alternative for mood disorders |
Scientific Research Applications
Biochemical Roles
Methylation Reactions
The compound serves as a critical methyl donor in enzymatic transmethylation reactions. It is involved in the methylation of DNA, RNA, proteins, and lipids, influencing gene expression and cellular function. Methylation is essential for regulating various biological processes, including cell proliferation and differentiation .
Cofactor in Enzymatic Reactions
5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide acts as a cofactor for several enzymes, including catechol O-methyltransferase (COMT) and DNA methyltransferases (DNMT). These enzymes are crucial for the metabolism of neurotransmitters and the maintenance of genomic stability .
Therapeutic Applications
Mental Health Disorders
Research indicates that this compound may be beneficial in treating depression and other mood disorders. It has been shown to enhance the levels of neurotransmitters such as serotonin and dopamine, contributing to improved mood and cognitive function . Clinical studies have suggested its efficacy in managing symptoms of depression, particularly in patients resistant to conventional therapies.
Liver Health
The compound has therapeutic implications for liver diseases such as cholestasis and liver cirrhosis. It aids in liver function by promoting methylation processes that are vital for detoxification and metabolic regulation. Studies have demonstrated its potential to improve liver health by modulating inflammatory responses and enhancing cellular repair mechanisms .
Joint Diseases
In the context of degenerative joint diseases, 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide has been explored for its anti-inflammatory properties. It may help alleviate symptoms associated with conditions like osteoarthritis by reducing inflammation and promoting cartilage health .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of SAM-e Analogs
Key Observations:
Substituent Impact on Enzymatic Efficiency: AdoPropen exhibits the highest efficiency (90%) due to the prop-2-enyl group’s optimal steric and electronic compatibility with methyltransferases like GlaTgs2-Var1 . In contrast, the iodide derivative shows moderate efficiency (~47%), likely due to the bulky 3-amino-3-carboxypropyl side chain hindering enzyme binding .
Functional Versatility :
- AdoViBe and AdoBenz enable site-specific RNA modifications for applications like photoclick chemistry (e.g., IEDDA reactions) and fluorescence labeling .
- The iodide derivative is primarily used in structural studies due to its stability, whereas SAM-e remains the gold standard for therapeutic applications (e.g., depression, osteoarthritis) .
Counterion Effects :
- The iodide and tosylate salts (e.g., 5'-...tosylate , MW 570.64) differ in solubility and crystallinity, with tosylate forms preferred for pharmaceutical formulations .
Safety and Stability :
- SAM-e analogs with aromatic substituents (e.g., AdoBenz) show reduced thermal stability compared to alkyl derivatives like AdoPropen .
Preparation Methods
General Synthetic Strategy
The preparation of 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide typically involves the enzymatic or chemical synthesis of S-adenosylmethionine derivatives, followed by salt formation with iodide ions. The key synthetic steps include:
- Starting Material: Adenosine or 5'-deoxyadenosine derivatives.
- Introduction of the Sulfonium Group: Methylation of the sulfur atom in the methionine side chain to form the sulfonium ion.
- Attachment of the 3-Amino-3-carboxypropyl Side Chain: This is stereospecifically introduced to yield the (3S) configuration.
- Salt Formation: The iodide salt is formed by ion exchange or direct reaction with hydroiodic acid or iodide salts.
Detailed Synthetic Route
Synthesis of S-Adenosyl-L-methionine (SAMe) Intermediate:
- Enzymatic synthesis using methionine adenosyltransferase catalyzes the condensation of L-methionine and ATP to form SAMe.
- Alternatively, chemical synthesis involves methylation of adenosine derivatives with methyl sulfonium reagents under controlled conditions.
Conversion to 5'-Deoxy Derivative:
- Selective deoxygenation at the 5' position of the ribose ring is achieved via reduction or substitution reactions, preserving the stereochemistry of the sugar moiety.
Introduction of the (3S)-3-Amino-3-carboxypropyl Group:
- This step involves stereoselective alkylation or substitution reactions to attach the amino acid side chain to the sulfonium center.
- Protecting groups may be used to ensure selectivity and prevent side reactions.
-
- The final compound is isolated as the iodide salt by treatment with hydroiodic acid or by ion exchange chromatography.
- This salt form enhances stability and solubility for research applications.
Alternative Salt Forms and Their Preparation
- The tosylate and 1,4-butanedisulfonate salts of this compound are also commonly prepared for different applications, using p-toluenesulfonic acid or 1,4-butanedisulfonic acid respectively.
- These salts are prepared similarly by salt metathesis reactions after the core sulfonium compound synthesis.
Research Findings on Preparation
- Enzymatic Synthesis: Enzymatic methods provide high stereospecificity and yield, crucial for biological activity. Methionine adenosyltransferase is the key enzyme catalyzing the formation of SAMe, which can be chemically modified to yield the iodide salt.
- Chemical Synthesis: Chemical routes allow for larger scale production but require careful control of reaction conditions to maintain stereochemistry and prevent degradation of the sensitive sulfonium moiety.
- Purification: High-performance liquid chromatography (HPLC) is the standard for purification, ensuring ≥95% purity, as required for biochemical assays.
- Stability Considerations: The iodide salt form is less stable than tosylate or disulfonate salts, necessitating storage under inert atmosphere and low temperatures.
Data Table: Summary of Preparation Parameters
| Step | Method/Condition | Notes |
|---|---|---|
| SAMe Formation | Enzymatic (methionine adenosyltransferase) or chemical methylation | High stereospecificity via enzymatic route |
| 5'-Deoxy Modification | Selective reduction or substitution | Maintains sugar stereochemistry |
| Side Chain Attachment | Stereoselective alkylation | Use of protecting groups recommended |
| Salt Formation | Ion exchange with HI or iodide salts | Iodide salt less stable than tosylate |
| Purification | HPLC (≥95% purity) | Essential for research-grade compound |
| Storage | Low temperature, inert atmosphere | Prevents sulfonium degradation |
Notes on Analytical Characterization
- NMR Spectroscopy: Confirms stereochemistry and purity.
- Mass Spectrometry: Confirms molecular weight (526.4 g/mol for iodide salt).
- HPLC: Used for purity assessment.
- Optical Rotation: Confirms stereochemical integrity.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to produce 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide, and what are the critical purification steps?
- Methodological Answer : Synthesis typically involves functionalizing adenosine at the 5'-position with a sulfonium-linked side chain. Key steps include protecting the adenine base and ribose hydroxyl groups to prevent side reactions, followed by coupling with (3S)-3-amino-3-carboxypropyl methylsulfonium precursors. Purification requires reverse-phase HPLC to isolate the iodide salt form, with rigorous characterization via -NMR and high-resolution mass spectrometry (HRMS) to confirm stereochemical integrity and absence of byproducts like decarboxylated analogs .
Q. Which analytical techniques are essential for verifying the structural identity and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Use - and -NMR to resolve stereochemistry at the 3S position and sulfonium moiety. X-ray crystallography (if crystalline) provides definitive proof of spatial arrangement .
- Purity Assessment : Employ ion-pair chromatography with UV detection (e.g., at 260 nm for adenine absorption) to quantify impurities such as 5'-deoxyadenosine or desulfurized derivatives. USP reference standards (e.g., Product No. 1012316) are critical for calibration .
Advanced Research Questions
Q. How does the sulfonium group's stability in 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide impact its utility in enzymatic assays, and what experimental conditions mitigate degradation?
- Methodological Answer : The sulfonium group is prone to nucleophilic attack and thermal decomposition. Stability studies under varying pH (4–9), temperature (4°C vs. 25°C), and reducing environments (e.g., presence of DTT) are essential. For enzyme assays, use freshly prepared solutions in low-ionic-strength buffers (e.g., Tris-HCl, pH 7.5) and avoid freeze-thaw cycles. LC-MS monitoring of degradation products (e.g., 5'-deoxyadenosine) is recommended .
Q. What are the kinetic and thermodynamic differences between this compound and S-adenosylmethionine (SAM) in methyltransferase assays?
- Methodological Answer : Comparative studies require stopped-flow kinetics or isothermal titration calorimetry (ITC) to measure binding affinity () and catalytic efficiency (). The iodide counterion may influence solubility and enzyme interactions differently than SAM’s sulfate or tosylate salts. For example, the steric bulk of the 3-carboxypropyl group could reduce in enzymes with narrow active sites .
Q. What advanced separation technologies are effective in resolving this compound from complex biological matrices during metabolomic studies?
- Methodological Answer : Two-dimensional LC-MS/MS with hydrophilic interaction liquid chromatography (HILIC) in the first dimension and reverse-phase in the second dimension enhances resolution. Stable isotope-labeled internal standards (e.g., -methyl analogs, CAS 4989-98-4) improve quantification accuracy in tissues with high background adenosine levels .
Data Contradiction and Resolution
Q. Discrepancies in reported enzymatic activity: How to reconcile conflicting data on its efficacy as a methyl donor compared to SAM?
- Methodological Answer : Contradictions may arise from differences in enzyme sources (e.g., bacterial vs. mammalian methyltransferases) or assay conditions (e.g., ionic strength, cofactor concentrations). Standardize assays using recombinantly expressed enzymes (e.g., human NNMT) and control for SAM contamination via mass spectrometry. Cross-validate results with -methyl incorporation assays .
Methodological Innovation
Q. How can computational modeling guide the design of analogs with improved enzymatic compatibility?
- Methodological Answer : Molecular dynamics (MD) simulations of the sulfonium-adenosine moiety docked into methyltransferase active sites (e.g., PDB 6D1) identify steric clashes or electrostatic mismatches. Quantum mechanical (QM) calculations predict sulfonium stability under physiological conditions. Iterative synthesis guided by in silico screening reduces experimental trial-and-error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
